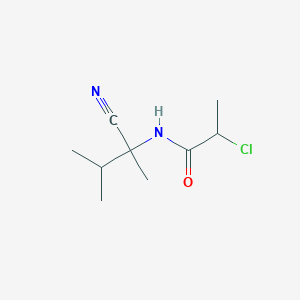
2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide” is a chemical compound with the molecular formula C9H15ClN2O . It has a molecular weight of 202.68 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties were not available in the web search results.科学的研究の応用
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide has been studied for its potential use as a pesticide, herbicide, and fungicide due to its broad-spectrum activity and low mammalian toxicity. In addition, it has also been studied for its potential use as an insect repellent and insecticide, as well as an anti-fouling agent for controlling algae and barnacles on ships.
作用機序
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide is believed to act as an insecticide by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been found to be highly toxic to insects, with an LD50 of 0.1 mg/kg. It has also been found to be toxic to fish and birds, with an LC50 of 0.3 mg/L and 0.1 mg/kg, respectively. In mammals, it has been found to be moderately toxic, with an LD50 of 2.5 mg/kg.
実験室実験の利点と制限
The advantages of using 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide in laboratory experiments include its broad-spectrum activity, low mammalian toxicity, and low cost. However, it is important to note that this compound is highly toxic to insects, fish, and birds, and therefore should be used with caution in laboratory experiments.
将来の方向性
Future research into 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide could focus on further understanding its mechanism of action, as well as investigating its potential use as an insect repellent, insecticide, and anti-fouling agent. Additionally, further research could be done to investigate its potential use as a pesticide, herbicide, and fungicide, as well as its potential use in other areas such as agriculture and aquaculture. Finally, further research could be done to investigate the potential toxicity of this compound in humans.
合成法
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide can be synthesized by the following method: first, 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamideyano-N-methylpropyl propionamide is synthesized by reacting chloroacetonitrile with 1,2-dimethylpropyl propionate in the presence of a base such as sodium hydroxide. The reaction is then quenched with acetic acid, and the resulting product is isolated and purified by column chromatography.
Safety and Hazards
For safety information and potential hazards associated with “2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide”, it’s best to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound, as well as first-aid measures and protective equipment recommendations.
特性
IUPAC Name |
2-chloro-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQFQOZYPDIRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2456382.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2456384.png)
![2-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2456386.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-phenoxybenzamide](/img/structure/B2456388.png)
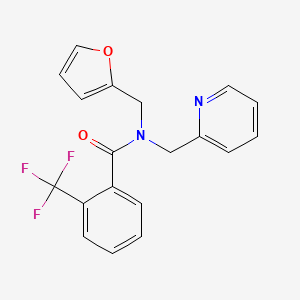

![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
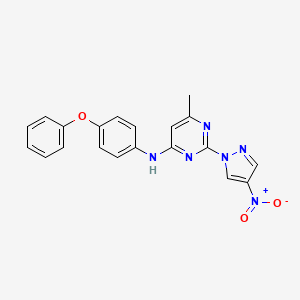
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
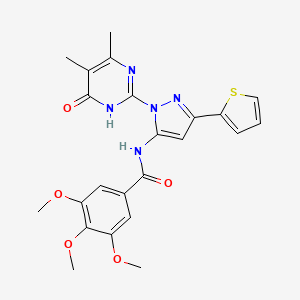
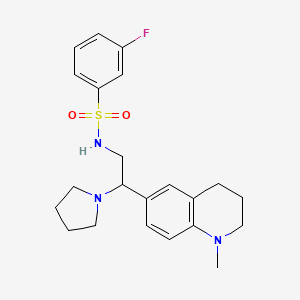
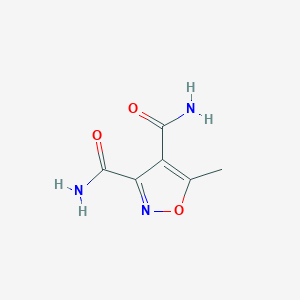
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)